molecular formula C13H13NO3 B8661326 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one CAS No. 1333331-85-3

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one

Cat. No.: B8661326
CAS No.: 1333331-85-3
M. Wt: 231.25 g/mol
InChI Key: RZNJYFAROYIMSQ-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.247 g/mol . This compound is characterized by the presence of a pyridinone core substituted with a 4-methoxybenzyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one typically involves the reaction of 4-hydroxypyridin-2(1H)-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridinone ring results in a dihydropyridine compound.

Scientific Research Applications

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine-2-one: Similar in structure but with a phenyl group instead of a methoxybenzyl group.

    6-Phenylpyrimidin-4-one: Contains a pyrimidinone core with a phenyl substitution.

    1H-Pyrazolo[3,4-b]pyridine: A heterocyclic compound with a pyrazole ring fused to a pyridine ring.

Uniqueness

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1333331-85-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one

InChI

InChI=1S/C13H13NO3/c1-16-11-4-2-10(3-5-11)9-17-13-8-14-7-6-12(13)15/h2-8H,9H2,1H3,(H,14,15)

InChI Key

RZNJYFAROYIMSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CNC=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-[(4-methoxybenzyl)oxy]-4H-pyran-4-one (6.2 g, 26.7 mmol) and 120 mL of NH3.H2O was sealed in a glass tube, and the mixture was stirred at 100° C. After 18 h, the reaction mixture was filtered and the collected solid was washed with MeOH to give 3-[(4-methoxybenzyl)oxy]pyridin-4(1H)-one. 1H-NMR (DMSO, 400 MHz) δ 11.27 (s, 1H), 7.50 (s, 1H), 7.41 (s, 1H), 7.30 (dd, J=8.4, 2.8 Hz, 2H), 6.90 (m, 2H), 6.13 (s, 1H), 4.8(s, 2H), 3.72 (s, 3H). MS (M+H)+ 232.0.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

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